3,4-Dimethoxybenzoic anhydride

Overview

Description

3,4-Dimethoxybenzoic anhydride (3,4-DMA) is an anhydride of 3,4-dimethoxybenzoic acid, which is an organic compound with a wide range of applications in chemical synthesis and scientific research. 3,4-DMA is used as a reagent for organic synthesis, and its reactivity has been studied extensively. In addition, 3,4-DMA has been used in the synthesis of various pharmaceuticals and polymers, and it has been studied for its potential applications in biochemistry.

Scientific Research Applications

Synthesis and Characterization

3,4-Dimethoxybenzoic anhydride is used in various synthesis processes. For instance, it's employed in the synthesis of substituted anthraquinones, hypericin, and its derivatives. One such example is the synthesis and characterization of 3,5-dimethoxyphthalic anhydride, where alkylation and annulation reactions are involved (Liu Zuliang, 2007).

Crystal Structure Analysis

3,4-Dimethoxybenzoic acid, closely related to its anhydride, has been analyzed for its crystal structure using single-crystal X-ray diffraction. This analysis provides insights into the molecular arrangement and bonding characteristics of such compounds (A. Pinkus, J. Kautz, Pallavi Ahobila-Vajjula, 2002).

Physicochemical Properties

Studies on the physicochemical properties of dimethoxybenzoates, including 3,4-dimethoxybenzoates, reveal their behavior in various chemical environments. This includes the analysis of their colors, binding modes, and thermal stability. For example, the physicochemical properties of 3,4-dimethoxybenzoates of Cu(II), Co(II), La(III), and Nd(III) have been extensively studied (W. Ferenc, K. Czapla, J. Sarzyński, A. Zwolińska, 2007).

Thermal and Spectral Properties

Investigations into the thermal and spectral properties of dimethoxybenzoates, including the 3,4- variant, help in understanding their stability and reactivity under different thermal conditions. This is crucial for their application in various chemical reactions (W. Ferenc, A. Walków-Dziewulska, 2002).

Synthesis Routes

Different synthesis routes for related compounds, such as 3,4-dimethoxybenzylamine, have been explored. These studies not only provide alternative methods for synthesizing these compounds but also offer insights into their chemical behavior and potential applications (Xubin Fang, 2003).

Biochemical Research

In biochemical research, studies have shown that enzymes induced by 3,4-dimethoxybenzoate demonstrate broad O-methyl ether cleavage capacity. Such studies contribute to our understanding of biochemical reactions and metabolic pathways involving similar compounds (E. Stupperich, R. Konle, C. Eckerskorn, 1996).

Safety and Hazards

When handling 3,4-Dimethoxybenzoic anhydride, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mechanism of Action

Mode of Action

, a type of cross-coupling reaction, which involves the palladium-catalyzed coupling of a boronic acid with an aryl or vinyl halide .

Biochemical Pathways

, which are widely applied in the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and materials .

Action Environment

, which are known for their mild and functional group tolerant reaction conditions .

Biochemical Analysis

Cellular Effects

The effects of 3,4-Dimethoxybenzoic anhydride on various cell types and cellular processes have been studied extensively. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, it may inhibit the activity of certain hydrolases by forming a stable complex with the enzyme’s active site. This interaction prevents the enzyme from catalyzing its substrate, leading to a decrease in enzymatic activity. Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of 3,4-dimethoxybenzoic acid. Long-term studies have shown that the compound’s effects on cellular function can persist for extended periods, although the extent of these effects may diminish over time as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal physiological processes. These threshold effects are important for determining safe and effective dosages for experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as esterases and hydrolases. These enzymes catalyze the hydrolysis of the anhydride bond, leading to the formation of 3,4-dimethoxybenzoic acid and other metabolites. The compound’s presence can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and affinity for certain biomolecules .

Properties

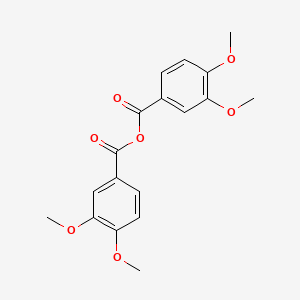

IUPAC Name |

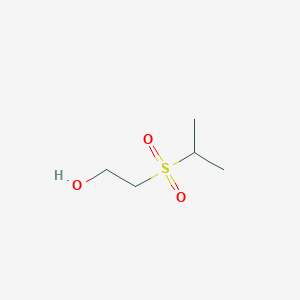

(3,4-dimethoxybenzoyl) 3,4-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O7/c1-21-13-7-5-11(9-15(13)23-3)17(19)25-18(20)12-6-8-14(22-2)16(10-12)24-4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZFUQAHDYSNLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC(=O)C2=CC(=C(C=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552579 | |

| Record name | 3,4-Dimethoxybenzoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24824-54-2 | |

| Record name | 3,4-Dimethoxybenzoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Hydroxypropyl)amino]propanenitrile](/img/structure/B1282865.png)

![5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1282882.png)